Fmoc-4-iodo-L-phenylalanine
Overview
Description
Fmoc-4-iodo-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with an iodine atom at the para position and the amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-Phe(4-I)-OH primarily targets Dipeptidyl peptidase 4 in humans and Aminopeptidase S in Streptomyces griseus . These enzymes play crucial roles in protein metabolism and regulation.
Mode of Action
It’s known that the compound interacts with its targets, potentially altering their activity and resulting in changes to cellular processes .
Biochemical Pathways
Fmoc-Phe(4-I)-OH is used to prepare peptides containing the versatile Phe(4-I) residue . The compound can be converted to phosphophenylalanine or the protected phosphotyrosine analog F2Pmp (OEt) 2 . These conversions may affect various biochemical pathways, particularly those involving protein synthesis and modification .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water , which may impact its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of Fmoc-Phe(4-I)-OH’s action are largely dependent on the specific peptides it’s incorporated into. As a versatile residue, Phe(4-I) can be converted into a wide variety of substituted phenylalanines, potentially leading to diverse effects .
Action Environment
The action, efficacy, and stability of Fmoc-Phe(4-I)-OH can be influenced by various environmental factors. For instance, its solubility may be affected by the pH and temperature of its environment . Additionally, the compound’s stability and reactivity could be influenced by the presence of other substances in its environment.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be converted to phosphophenylalanine . This suggests that Fmoc-4-iodo-L-phenylalanine may interact with enzymes, proteins, and other biomolecules involved in phosphorylation reactions.
Molecular Mechanism
It is known that this compound can be converted to phosphophenylalanine , suggesting that it may exert its effects at the molecular level through this conversion
Metabolic Pathways
It is known that this compound can be converted to phosphophenylalanine , suggesting that it may be involved in phosphorylation pathways
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with L-phenylalanine.
Iodination: The phenyl ring of L-phenylalanine is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, to introduce the iodine atom at the para position.
Industrial Production Methods: The industrial production of Fmoc-4-iodo-L-phenylalanine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in Fmoc-4-iodo-L-phenylalanine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The Fmoc-protected amino group allows for coupling reactions with other amino acids or peptide fragments in solid-phase peptide synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and alkoxides.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in DMF.
Major Products Formed:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-4-iodo-L-phenylalanine is widely used in the synthesis of peptides and peptidomimetics, serving as a building block for introducing iodine into peptide sequences.
Biology:
Protein Engineering: It is used in the design of proteins with specific functional properties, such as enhanced binding affinity or stability.
Medicine:
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes in medical research.
Industry:
Comparison with Similar Compounds
Fmoc-4-fluoro-L-phenylalanine: Similar structure with a fluorine atom instead of iodine.
Fmoc-4-chloro-L-phenylalanine: Contains a chlorine atom at the para position.
Fmoc-4-bromo-L-phenylalanine: Contains a bromine atom at the para position.
Uniqueness:
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXXTQKKRJNNB-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375792 | |
Record name | Fmoc-4-iodo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82565-68-2 | |
Record name | Fmoc-4-iodo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.